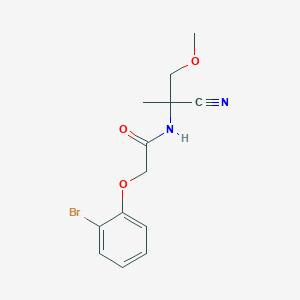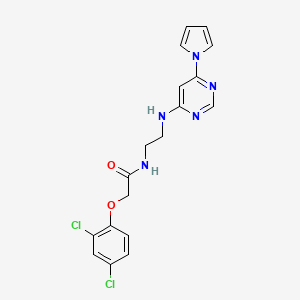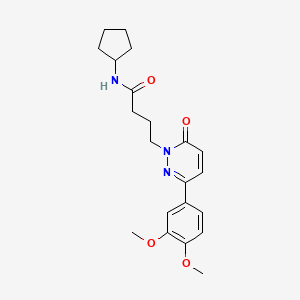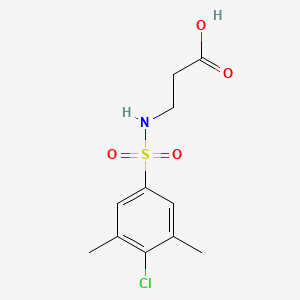![molecular formula C17H16ClF3N4OS B2539274 4-chloro-N'-[(1E)-{2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl}methylidene]benzohydrazide CAS No. 2066571-77-3](/img/structure/B2539274.png)
4-chloro-N'-[(1E)-{2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl}methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with each step typically involving a specific reaction mechanism. The synthesis process is often optimized to increase yield, reduce cost, and improve safety .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, such as NMR, IR, and UV-Vis spectroscopy, as well as mass spectrometry. These techniques can provide information on the reaction mechanism, the formation of intermediates, and the final products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. These properties are important for understanding how the compound behaves under different conditions .Scientific Research Applications
Antimicrobial Activity
Compounds derived from benzothiazoles and pyridine derivatives have been synthesized and evaluated for their antimicrobial activity against various strains of bacteria and fungi. The variability in the antimicrobial activity suggests potential for the development of new antibiotics or antifungal agents. Studies have shown that modifications in the chemical structure can lead to compounds with significant antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Anti-proliferative Activity
Research into novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives has indicated marked broad spectrum antibacterial activities and significant generalized anti-proliferative activity against human tumor cell lines. This suggests potential applications in cancer therapy, highlighting the importance of structural modification for enhancing biological activity (Al-Mutairi et al., 2019).
Synthetic Methodology Development
The synthesis of benzimidazole derivatives and their evaluation as prokinetic agents demonstrate the role of structural analogs in drug development, particularly in the treatment of gastrointestinal disorders. These studies offer insights into the synthesis of complex organic molecules that could serve as lead compounds in medicinal chemistry (Srinivasulu et al., 2005).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound are typically determined through a series of tests, including toxicity studies in cells and animals. Material safety data sheets (MSDS) provide information on the hazards of a compound, its safe handling procedures, and measures to take in case of an accident .
Future Directions
properties
IUPAC Name |
4-chloro-N-[(E)-[2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4OS/c18-13-3-1-11(2-4-13)15(26)24-23-10-14-9-22-16(27-14)25-7-5-12(6-8-25)17(19,20)21/h1-4,9-10,12H,5-8H2,(H,24,26)/b23-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZKHBPDCOFREY-AUEPDCJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2539194.png)
![2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2539198.png)
![2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-3-(2-phenylethyl)[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2539200.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2539202.png)
![2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2539203.png)


![Methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2539209.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2539210.png)
![(E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide](/img/structure/B2539212.png)
![N-(3,5-dimethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2539213.png)
![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3-nitrophenyl)oxamide](/img/structure/B2539214.png)